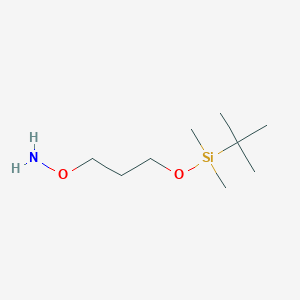

O-(3-((tert-Butyldimethylsilyl)oxy)propyl)hydroxylamine

Overview

Description

O-(3-((tert-Butyldimethylsilyl)oxy)propyl)hydroxylamine is a chemical compound with the molecular formula C9H23NO2Si. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its ability to introduce hydroxylamine functionality into molecules, making it a valuable reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(3-((tert-Butyldimethylsilyl)oxy)propyl)hydroxylamine typically involves the reaction of tert-butyldimethylsilyl chloride with 3-bromopropanol to form (3-bromopropoxy)-tert-butyldimethylsilane. This intermediate is then reacted with hydroxylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving the use of specialized equipment and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

O-(3-((tert-Butyldimethylsilyl)oxy)propyl)hydroxylamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.

Reduction: It can be reduced to form amines.

Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from reactions involving this compound include oximes, amines, and substituted hydroxylamines. These products are valuable intermediates in the synthesis of various organic compounds.

Scientific Research Applications

O-(3-((tert-Butyldimethylsilyl)oxy)propyl)hydroxylamine has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in the synthesis of hydroxamic acids and other nitrogen-containing compounds.

Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.

Industry: The compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of O-(3-((tert-Butyldimethylsilyl)oxy)propyl)hydroxylamine involves the nucleophilic attack of the hydroxylamine group on electrophilic centers in target molecules. This reaction can lead to the formation of oximes, amines, or other nitrogen-containing compounds. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Similar Compounds

- O-(tert-Butyldimethylsilyl)hydroxylamine

- O-(Trimethylsilyl)hydroxylamine

- O-Benzylhydroxylamine

Uniqueness

O-(3-((tert-Butyldimethylsilyl)oxy)propyl)hydroxylamine is unique due to its ability to introduce a hydroxylamine group into molecules while maintaining the stability provided by the tert-butyldimethylsilyl group. This stability is particularly useful in synthetic chemistry, where it allows for selective reactions and the formation of complex molecules .

Biological Activity

O-(3-((tert-Butyldimethylsilyl)oxy)propyl)hydroxylamine (CAS No. 114778-46-0) is a chemical compound with significant applications in organic synthesis and biological research. This compound is notable for its ability to introduce hydroxylamine functionalities into various molecular structures, which can be pivotal in the synthesis of biologically active compounds and the modification of biomolecules. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and applications in scientific research.

This compound has the molecular formula C9H23NO2Si. It is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group, which enhances its stability during chemical reactions.

| Property | Value |

|---|---|

| Molecular Formula | C9H23NO2Si |

| Molecular Weight | 189.36 g/mol |

| Appearance | Clear colorless liquid |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily involves its nucleophilic properties, allowing it to react with electrophilic centers in target molecules. This reaction can lead to the formation of oximes and amines, which are crucial intermediates in many biochemical pathways.

- Nucleophilic Attack : The hydroxylamine group acts as a nucleophile, attacking electrophilic sites on biomolecules.

- Formation of Oximes : This reaction results in the formation of oximes, which can further participate in various biochemical processes.

- Biological Targets : The specific targets may include proteins and nucleic acids, influencing their structure and function.

Biological Applications

This compound is utilized across various fields:

1. Organic Synthesis

It serves as a reagent for synthesizing hydroxamic acids and other nitrogen-containing compounds, which are important in medicinal chemistry.

2. Biochemistry

The compound is used to modify biomolecules to study their interactions and functions. For example, it has been employed in the synthesis of inhibitors for histone deacetylases (HDACs), enzymes implicated in cancer progression.

3. Pharmaceutical Research

Research indicates that derivatives of hydroxylamines can exhibit selective inhibition against certain enzymes, making them potential candidates for drug development.

Case Studies

Several studies have highlighted the biological relevance of hydroxylamine derivatives similar to this compound:

- Histone Deacetylase Inhibitors : A study demonstrated that hydroxylamine-based compounds could effectively inhibit HDACs, leading to potential applications in cancer therapy .

- Quorum Sensing Inhibition : Research focused on using modified hydroxylamines to target quorum sensing mechanisms in bacteria like Pseudomonas aeruginosa, showing promise for treating bacterial infections .

Research Findings

Recent findings indicate that the incorporation of hydroxylamine moieties significantly enhances the metabolic stability and bioavailability of compounds designed for therapeutic use . The unique structural features of this compound allow for selective reactions that are crucial in the development of complex drug candidates.

Table 2: Comparison with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| O-(tert-Butyldimethylsilyl)hydroxylamine | Moderate enzyme inhibition | Stable TBDMS group |

| O-Benzylhydroxylamine | Antibacterial properties | Less stable than TBDMS derivatives |

| Hydroxamic acid derivatives | HDAC inhibition | Directly involved in cancer therapy |

Properties

IUPAC Name |

O-[3-[tert-butyl(dimethyl)silyl]oxypropyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H23NO2Si/c1-9(2,3)13(4,5)12-8-6-7-11-10/h6-8,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKOPAYASNZOIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H23NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624389 | |

| Record name | O-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114778-46-0 | |

| Record name | O-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.